molecular formula C7H10N2OS B577995 2-(1,3-Thiazol-2-yl)morpholine CAS No. 1211526-76-9

2-(1,3-Thiazol-2-yl)morpholine

Cat. No.: B577995
CAS No.: 1211526-76-9
M. Wt: 170.23
InChI Key: GBGMYPGSDOAQHU-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)morpholine typically involves the reaction of 2-chloro-1,3-thiazole with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(1,3-Thiazol-2-yl)morpholine can be compared with other thiazole and morpholine derivatives, such as:

    2-(1,3-Benzothiazol-2-yl)morpholine: Similar structure but with a benzene ring fused to the thiazole ring.

    2-(1,3-Oxazol-2-yl)morpholine: Contains an oxazole ring instead of a thiazole ring.

    2-(1,3-Thiazol-2-yl)piperidine: Features a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its combined thiazole and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMYPGSDOAQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-76-9
Record name 1211526-76-9
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